2-benzoyl-4,5-dimethoxyphenol

Übersicht

Beschreibung

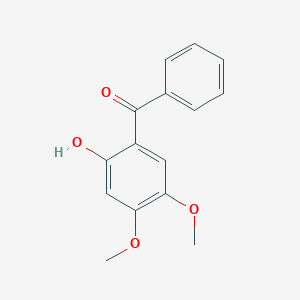

2-benzoyl-4,5-dimethoxyphenol is an organic compound with the molecular formula C15H14O4. It belongs to the class of benzophenones, which are known for their applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of hydroxyl and methoxy groups attached to the benzophenone core structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-4,5-dimethoxyphenol typically involves the reaction of 2,4-dimethoxybenzoyl chloride with phenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-benzoyl-4,5-dimethoxyphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

2-Benzoyl-4,5-dimethoxyphenol exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Anticonvulsant Activity : Research indicates that derivatives of this compound possess anticonvulsant properties, which can be beneficial in the treatment of epilepsy .

- Antidepressant Properties : The compound has shown promise as an antidepressant, potentially due to its influence on neurotransmitter systems involved in mood regulation .

- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for cancer therapy .

Synthesis Example

A typical synthesis pathway may include:

- Starting Materials : 4,5-dimethoxyphenol and benzoyl chloride.

- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures.

- Purification : The product is purified using recrystallization techniques to achieve a high degree of purity.

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

Wirkmechanismus

The mechanism of action of 2-benzoyl-4,5-dimethoxyphenol involves its ability to absorb UV light, which prevents the degradation of materials and protects biological tissues from UV-induced damage. The hydroxyl and methoxy groups play a crucial role in stabilizing the excited state of the molecule, allowing it to dissipate the absorbed energy as heat .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-4-methoxybenzophenone: Known for its use in sunscreens and UV protection.

2,2’-Dihydroxy-4,4’-dimethoxybenzophenone: Used in similar applications but with different absorption properties.

4-Hydroxy-2,4-dimethoxybenzophenone: Another benzophenone derivative with distinct chemical and physical properties .

Uniqueness

2-benzoyl-4,5-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct UV absorption characteristics and chemical reactivity. This makes it particularly useful in applications requiring precise control over UV protection and stability .

Biologische Aktivität

2-Benzoyl-4,5-dimethoxyphenol is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses the molecular formula and a molecular weight of approximately 272.29 g/mol. The compound features a benzoyl group attached to a dimethoxy-substituted phenolic structure, which contributes to its unique reactivity and biological profile.

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity. This property is crucial for mitigating oxidative stress-related damage in cells. In vitro studies have shown that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. Specifically, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In animal models, this compound has been shown to reduce inflammation markers significantly. This effect is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

Anticancer Potential

Recent investigations have highlighted the compound's potential as an anticancer agent. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death.

The biological activities of this compound are largely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways, influencing cellular responses to stress and damage.

- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative stress, thereby protecting cells from damage.

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays, revealing an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

- Antimicrobial Activity : In a comparative study against common pathogens, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for Gram-positive bacteria such as Staphylococcus aureus .

- Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6 by approximately 40% .

- Anticancer Activity : A study on prostate cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability by 60% at a concentration of 50 µM after 48 hours, with associated increases in apoptotic markers.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | High (IC50 = 25 µg/mL) | Moderate (MIC = 15-30 µg/mL) | Significant reduction in cytokines | Induces apoptosis (60% viability loss) |

| Similar Compound A | Moderate | Low | Minimal effect | No significant activity |

| Similar Compound B | High | Moderate | Moderate effect | Induces apoptosis (30% viability loss) |

Eigenschaften

IUPAC Name |

(2-hydroxy-4,5-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIQQENNUNILQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.